

# An In-depth Technical Guide to 4-Methoxy-2,6-dimethylphenylboronic Acid

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## Compound of Interest

Compound Name: 4-Methoxy-2,6-dimethylphenylboronic acid

Cat. No.: B1307227

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and applications of **4-Methoxy-2,6-dimethylphenylboronic acid**, a valuable reagent in modern organic synthesis.

## Core Molecular Properties

**4-Methoxy-2,6-dimethylphenylboronic acid** is an organoboron compound that plays a significant role as a building block in the synthesis of complex organic molecules.<sup>[1][2]</sup> Its structure, featuring a methoxy group and two methyl groups on the phenyl ring, imparts unique reactivity and selectivity in various chemical transformations.<sup>[1]</sup>

Table 1: Physicochemical Properties of **4-Methoxy-2,6-dimethylphenylboronic Acid**

Property	Value	Reference
CAS Number	361543-99-9	[2]
Molecular Formula	C <sub>9</sub> H <sub>13</sub> BO <sub>3</sub>	[2]
Molecular Weight	180.01 g/mol	[2]
Melting Point	168-172 °C	
Boiling Point	346.3±52.0 °C (Predicted)	[3]
Appearance	White to off-white crystalline powder	
Purity	≥98%	
Storage	Inert atmosphere, 2-8°C	[3]

Molecular Structure Diagram:

Caption: Molecular structure of **4-Methoxy-2,6-dimethylphenylboronic acid**.

## Spectroscopic Data

While detailed experimental spectra for **4-Methoxy-2,6-dimethylphenylboronic acid** are not readily available in public databases, typical chemical shifts for structurally similar compounds can provide an estimation. For precise identification and quality control, it is recommended to acquire NMR spectra on the specific batch of the compound being used.

Table 2: Predicted Spectroscopic Data

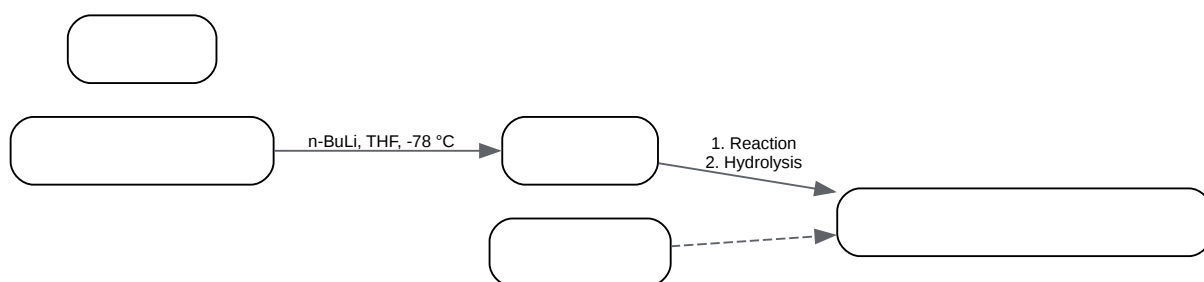
Nucleus	Predicted Chemical Shift (ppm)
<sup>1</sup> H NMR	Data not available in searched resources.
<sup>13</sup> C NMR	Data not available in searched resources.

## Synthesis Protocols

Detailed, peer-reviewed synthesis protocols for **4-Methoxy-2,6-dimethylphenylboronic acid** are not extensively documented in the public domain. However, a plausible synthetic route can be devised based on established methods for the preparation of arylboronic acids, such as the lithiation of an aryl halide followed by borylation.

#### Plausible Synthetic Pathway:

A potential synthesis could start from 4-bromo-3,5-dimethylanisole. This starting material can be subjected to a lithium-halogen exchange followed by reaction with a borate ester to yield the desired boronic acid.



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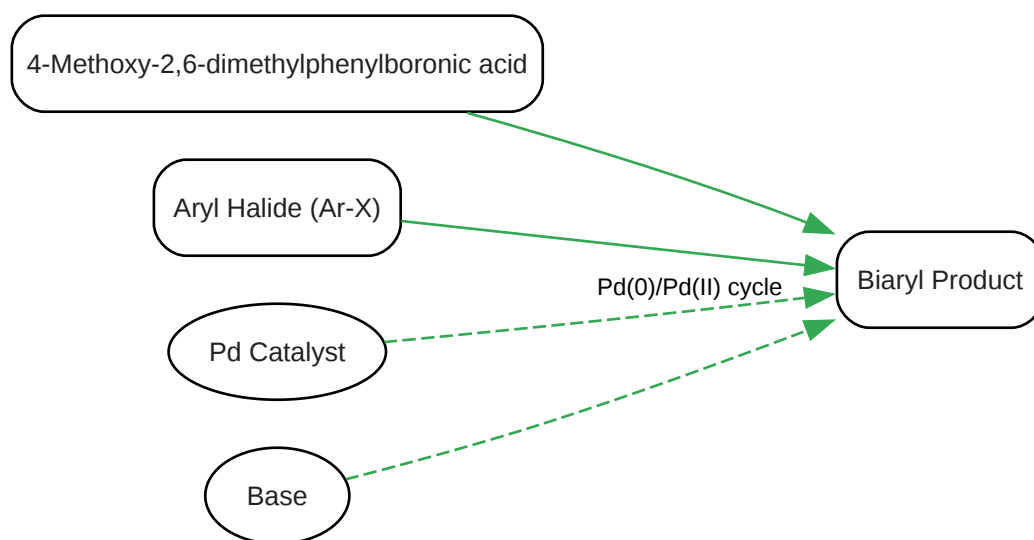
Caption: Plausible synthetic pathway for **4-Methoxy-2,6-dimethylphenylboronic acid**.

## Applications in Organic Synthesis

The primary application of **4-Methoxy-2,6-dimethylphenylboronic acid** is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.<sup>[1][4]</sup> This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.<sup>[5][6]</sup> These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.<sup>[1]</sup>

#### Suzuki-Miyaura Cross-Coupling Reaction:

This reaction involves the coupling of an organoboron compound (in this case, **4-Methoxy-2,6-dimethylphenylboronic acid**) with an organic halide or triflate in the presence of a palladium catalyst and a base.<sup>[4]</sup>



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Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

#### Representative Experimental Protocol for Suzuki-Miyaura Coupling:

The following is a general procedure for a Suzuki-Miyaura coupling reaction. Researchers should note that reaction conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for specific substrates.

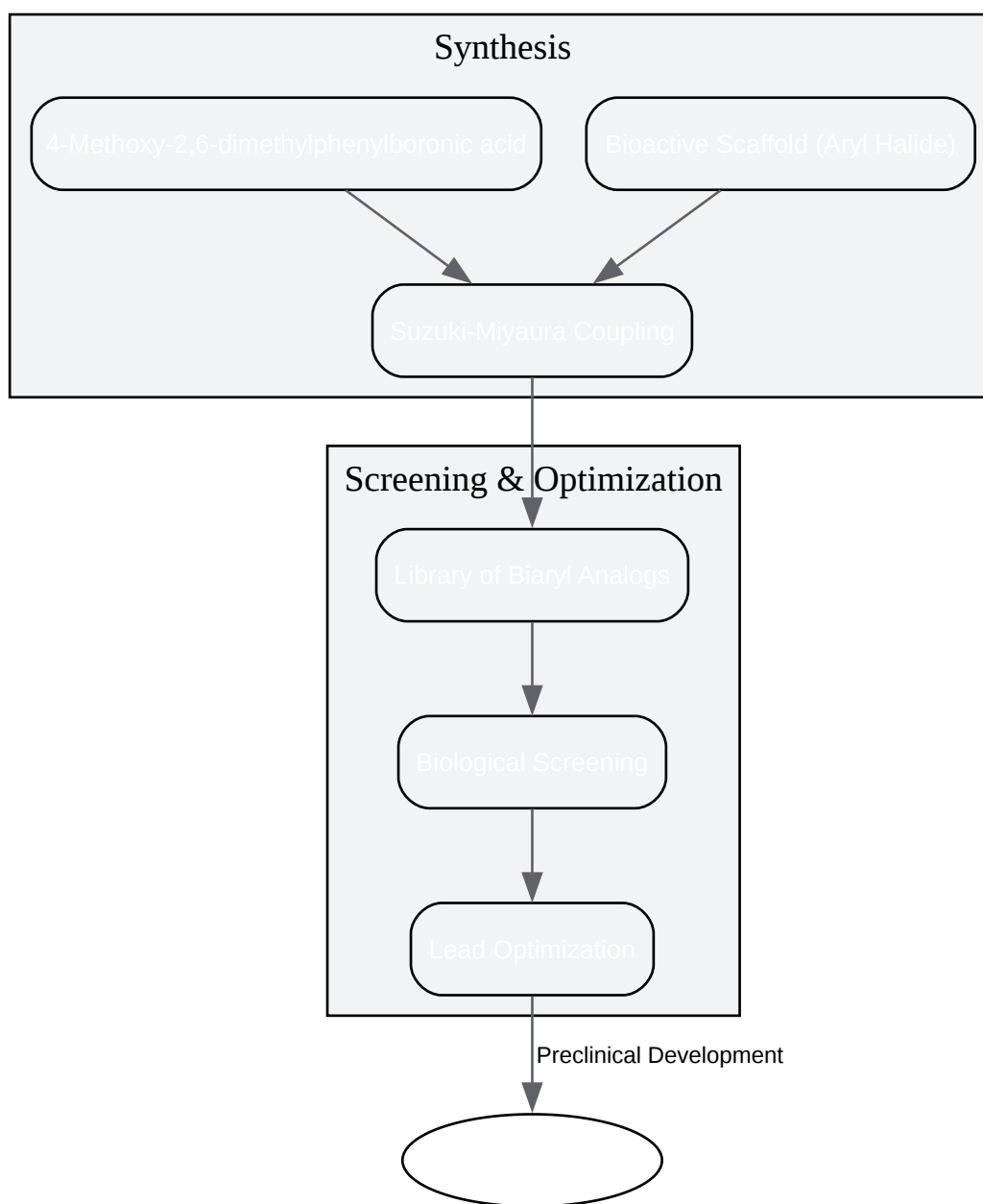
- **Reaction Setup:** To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), **4-Methoxy-2,6-dimethylphenylboronic acid** (1.2 mmol), and a suitable base such as  $\text{K}_2\text{CO}_3$  (2.0 mmol).
- **Catalyst Addition:** Add the palladium catalyst, for example,  $\text{Pd}(\text{PPh}_3)_4$  (0.03 mmol).
- **Solvent Addition:** Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio, 10 mL).
- **Reaction Execution:** Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

- **Workup:** After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

## Role in Drug Discovery and Development

Arylboronic acids are valuable intermediates in the synthesis of pharmaceutically active compounds.<sup>[1]</sup> The biaryl structures formed via Suzuki-Miyaura coupling are common scaffolds in many drug molecules. The specific substitution pattern of **4-Methoxy-2,6-dimethylphenylboronic acid** can be utilized to fine-tune the steric and electronic properties of the target molecules, potentially influencing their biological activity and pharmacokinetic properties.

Logical Workflow in Drug Discovery:



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Caption: Role of **4-Methoxy-2,6-dimethylphenylboronic acid** in a drug discovery workflow.

## Safety and Handling

**4-Methoxy-2,6-dimethylphenylboronic acid** should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Table 3: Hazard Information

Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

This guide provides a summary of the available technical information for **4-Methoxy-2,6-dimethylphenylboronic acid**. For specific applications, further research and experimental optimization are recommended.

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